molecular formula C13H7Cl5 B14598248 2,3,4,5,6-Pentachloro-3'-methyl-1,1'-biphenyl CAS No. 60921-37-1

2,3,4,5,6-Pentachloro-3'-methyl-1,1'-biphenyl

Cat. No.: B14598248
CAS No.: 60921-37-1
M. Wt: 340.5 g/mol
InChI Key: MMXMEILGYUFLBA-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentachloro-3’-methyl-1,1’-biphenyl is a chlorinated biphenyl compound. It is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. These compounds are known for their chemical stability and resistance to degradation, making them persistent in the environment .

Preparation Methods

The synthesis of 2,3,4,5,6-Pentachloro-3’-methyl-1,1’-biphenyl typically involves the chlorination of biphenyl compounds. One common method is the direct chlorination of biphenyl in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired positions on the biphenyl rings .

Industrial production methods may involve the use of more advanced techniques such as catalytic hydrogenation and dehydrochlorination to achieve higher yields and purity. These methods are designed to be efficient and cost-effective for large-scale production .

Chemical Reactions Analysis

2,3,4,5,6-Pentachloro-3’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form chlorinated biphenyl oxides.

    Reduction: Reduction reactions can convert the chlorinated biphenyls to less chlorinated forms or even to biphenyl itself.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups such as hydroxyl or amino groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated biphenyl oxides, while reduction can produce biphenyl or partially dechlorinated biphenyls .

Comparison with Similar Compounds

2,3,4,5,6-Pentachloro-3’-methyl-1,1’-biphenyl is unique among polychlorinated biphenyls due to its specific chlorine substitution pattern and the presence of a methyl group. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and environmental impacts.

Properties

CAS No.

60921-37-1

Molecular Formula

C13H7Cl5

Molecular Weight

340.5 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-(3-methylphenyl)benzene

InChI

InChI=1S/C13H7Cl5/c1-6-3-2-4-7(5-6)8-9(14)11(16)13(18)12(17)10(8)15/h2-5H,1H3

InChI Key

MMXMEILGYUFLBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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